Cas no 76754-24-0 (5,7,4'-Trihydroxy-6,3'-diprenylisoflavone)

5,7,4'-Trihydroxy-6,3'-diprenylisoflavone 化学的及び物理的性質
名前と識別子
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- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-
- Lupalbigenin
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-...
- 3'-(g,g-Dimethylallyl)wighteone
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-(9CI)
- 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone
- [ "4'", "5", "7-Trihydroxy-3'", "6-diprenylisoflavone" ]
- 76754-24-0
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-
- CHEMBL463936
- 5,7-dihydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 3'-(gamma,gamma-Dimethylallyl)wighteone
- LMPK12050190
- AKOS032962122
- CHEBI:188898
- Q27237159
- FS-9022
- 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
- 3'-(.GAMMA.,.GAMMA.-DIMETHYLALLYL)WIGHTEONE
- XD161537
- SCHEMBL5614134
- 3',6-Di-(dimethylallyl)-genistein
- CS-0023992
- HY-N3360
- 0RZW2IS86C
- 6,3'-Diprenylgenistein
- UNII-0RZW2IS86C
- GLXC-18537
- 4'
- 3',6-Di(dimethylallyl)genistein
- 5,7-dihydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)-6-(3-methylbut-2-enyl)chromen-4-one
- DA-55071
- 3'-(I3,I3-Dimethylallyl)wighteone
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- インチ: InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3
- InChIKey: HTAZIHDXIUPDQP-UHFFFAOYSA-N
- ほほえんだ: CC(=CCc1cc(ccc1O)c2coc3cc(c(c(c3c2=O)O)CC=C(C)C)O)C
計算された属性
- せいみつぶんしりょう: 406.17800
- どういたいしつりょう: 406.17802393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 623.6±55.0 °C at 760 mmHg
- フラッシュポイント: 213.1±25.0 °C
- PSA: 90.90000
- LogP: 5.59420
- じょうきあつ: 0.0±1.9 mmHg at 25°C
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1889-1 mg |
Lupalbigenin |
76754-24-0 | 98% | 1mg |
¥ 4,200 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1889-1 mg |
Lupalbigenin |
76754-24-0 | 1mg |
¥2433.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1889-1mg |
Lupalbigenin |
76754-24-0 | 1mg |
¥ 5600 | 2024-07-19 | ||
A2B Chem LLC | AH54363-5mg |
Lupalbigenin |
76754-24-0 | 98.5% | 5mg |
$660.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L28740-5mg |
Lupalbigenin |
76754-24-0 | 5mg |
¥4800.0 | 2021-09-09 |
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone 関連文献
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5,7,4'-Trihydroxy-6,3'-diprenylisoflavoneに関する追加情報
Exploring the Potential of 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone (CAS No. 76754-24-0): A Comprehensive Review
In recent years, the scientific community has shown increasing interest in naturally occurring compounds with potential health benefits. Among these, 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone (CAS No. 76754-24-0) has emerged as a subject of significant research due to its unique structural properties and biological activities. This prenylated isoflavone belongs to the flavonoid family, a class of compounds widely recognized for their antioxidant and anti-inflammatory properties.
The compound's distinctive structure, featuring hydroxyl groups at positions 5, 7, and 4', along with prenyl groups at positions 6 and 3', contributes to its enhanced bioavailability compared to non-prenylated isoflavones. Researchers have particularly focused on how these structural modifications influence the compound's interaction with cellular targets, making it a promising candidate for various applications in health and wellness.
Current studies suggest that 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone may exhibit stronger biological activity than its non-prenylated counterparts. This has led to investigations into its potential role in supporting cellular health, with particular attention to its antioxidant capacity and possible effects on metabolic pathways. The compound's ability to modulate specific enzymes and receptors has become a focal point in pharmacological research.
From a biochemical perspective, the presence of both hydroxyl and prenyl groups in 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone creates a unique electronic configuration that enhances its interaction with biological membranes. This property is particularly relevant when considering the compound's potential bioavailability and tissue distribution, factors that are crucial for any bioactive molecule with therapeutic potential.
The growing consumer interest in natural products for health maintenance has driven research into plant-derived compounds like 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone. Many users searching for "natural antioxidants" or "bioactive flavonoids" are increasingly encountering information about this specific compound. Its presence in certain traditional medicinal plants has further contributed to its popularity in the natural health community.
Recent technological advancements in analytical chemistry have enabled more precise characterization of 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone, including its isolation, purification, and structural elucidation. Modern techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been instrumental in studying this compound's stability and degradation patterns under various conditions.
In the context of current health trends, researchers are particularly interested in how 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone might compare to other well-known flavonoids like quercetin or genistein. Comparative studies are examining whether the prenylation of this isoflavone results in superior biological activity or improved pharmacokinetic properties, addressing common questions from health-conscious consumers.
The safety profile of 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone is another area of active investigation. While preliminary studies suggest good tolerability, comprehensive toxicological assessments are necessary to establish safe usage parameters. This is particularly important as interest grows in potential applications for this compound in functional foods and dietary supplements.
From a commercial perspective, the extraction and production of high-purity 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone present technical challenges that researchers are working to overcome. Optimization of extraction protocols and development of sustainable production methods are active areas of development, responding to market demands for natural, plant-based bioactive compounds.
Looking forward, the scientific community anticipates that ongoing research will further elucidate the molecular mechanisms underlying the biological effects of 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone. As understanding of this compound's potential applications grows, it may emerge as an important subject in the fields of nutraceuticals and preventive health strategies.



